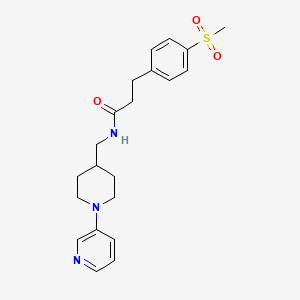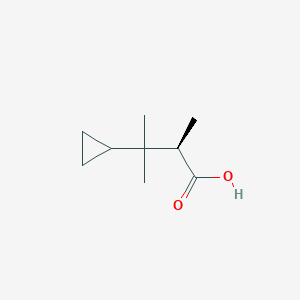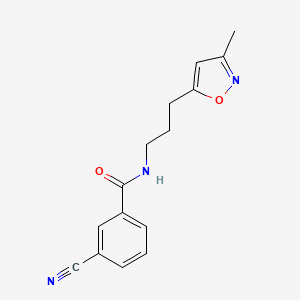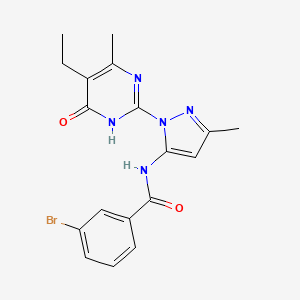
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid, or 5,5-DOPA for short, is an organic compound that has a wide range of uses in both scientific research and industrial applications. It is an important intermediate in the synthesis of many compounds and has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. The compound has also been used in the synthesis of various drugs, including the anticonvulsant drug phenytoin. In addition, 5,5-DOPA has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Antipsychotic Medication Development
Phenothiazine derivatives, including compounds like (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid, have been extensively studied for their antipsychotic properties. These compounds are known to interact with neurotransmitter receptors in the brain, which can be beneficial for treating schizophrenia and bipolar disorder. The research has focused on optimizing the efficacy and reducing the side effects of these medications .
Organic Electronics: Electroluminescent Materials
The phenothiazine core structure is integral to the development of electroluminescent materials. These materials are used in organic light-emitting diodes (OLEDs), which are essential components of modern display and lighting technologies. The compound’s ability to transport electrons makes it a candidate for blue light-emitting devices .
Cancer Research: Antitumor Activity
Studies have shown that phenothiazine derivatives can exhibit antitumor activity. They are capable of inducing apoptosis in cancer cells, potentially through the generation of reactive oxygen species or by disrupting mitochondrial function. This makes them a subject of interest for developing new chemotherapeutic agents .
Material Science: Nonlinear Optical Properties
The molecular structure of phenothiazine derivatives, including (5,5-dioxido-10H-phenothiazin-10-yl)acetic acid, allows for significant hyperpolarizability. This property is crucial for materials used in nonlinear optics, which have applications in laser technology, optical data storage, and telecommunications .
Analytical Chemistry: Vibrational Spectroscopy Studies
The vibrational spectroscopic properties of phenothiazine derivatives are valuable for analytical chemistry applications. FT-IR and FT-Raman spectroscopy can be used to study the compound’s structure, behavior under different conditions, and interactions with other molecules, which is vital for understanding its chemical properties .
Medicinal Chemistry: Antitubercular Agents
Recent research has explored the use of phenothiazine derivatives as antitubercular agents. Their potential to inhibit the growth of Mycobacterium tuberculosis makes them an interesting avenue for developing new treatments for tuberculosis, a disease that remains a significant global health challenge .
Eigenschaften
IUPAC Name |
2-(5,5-dioxophenothiazin-10-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)9-15-10-5-1-3-7-12(10)20(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBTXRIQWBBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichloro-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2880313.png)

![3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2880317.png)






![N-cyclohexyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2880331.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile](/img/structure/B2880334.png)